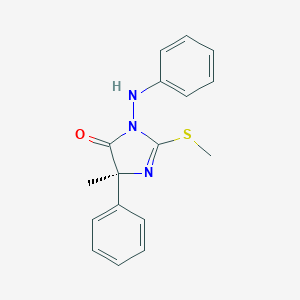

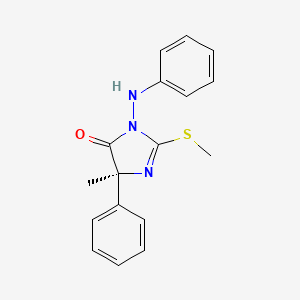

Fenamidone

描述

This compound is a foliar fungicide used on grapes, ornamentals, potatoes, tobacco, and vegetables. It exerts its fungicidal effects by acting as a Qo inhibitor.

a fungicide against downy mildew; structure in first source

属性

IUPAC Name |

(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVPQMGRYSRMIW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034590 | |

| Record name | Fenamidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161326-34-7 | |

| Record name | Fenamidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161326-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenamidone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161326347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Imidazol-4-one, 3,5-dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-, (5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN24MG2Z5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenamidone's Mechanism of Action on Oomycetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenamidone, a potent imidazole fungicide, is a crucial tool in the management of diseases caused by oomycetes, a group of destructive plant pathogens. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its role as a Quinone outside Inhibitor (QoI). By targeting the cytochrome bc1 complex of the mitochondrial respiratory chain, this compound effectively disrupts the pathogen's energy production, leading to growth inhibition and cell death. This document details the biochemical pathways affected, summarizes key quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying mechanisms.

Introduction

Oomycetes, often referred to as water molds, are a distinct class of filamentous protists that includes some of the most devastating plant pathogens, such as Phytophthora infestans (late blight of potato and tomato), Plasmopara viticola (downy mildew of grapevine), and various Pythium species (damping-off and root rot).[1][2][3] Effective control of these pathogens is essential for global food security. This compound is a fungicide that has demonstrated significant efficacy against a range of oomycete diseases.[4] It belongs to the imidazolinone chemical class and is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 11 fungicide. This classification signifies its mode of action as a Quinone outside Inhibitor (QoI). Understanding the precise mechanism by which this compound exerts its anti-oomycete activity is critical for its effective and sustainable use, as well as for the development of new and improved control agents.

The Core Mechanism: Inhibition of Mitochondrial Respiration

The primary target of this compound is the mitochondrial electron transport chain, the central hub of cellular energy production in aerobic organisms. Specifically, this compound inhibits the activity of the cytochrome bc1 complex , also known as Complex III. This multi-subunit enzyme plays a pivotal role in oxidative phosphorylation by catalyzing the transfer of electrons from ubiquinol to cytochrome c.

This compound acts at the Quinol oxidation (Qo) site of the cytochrome bc1 complex. By binding to this site, it physically blocks the transfer of electrons, leading to a cascade of detrimental effects for the oomycete cell:

-

Disruption of the Electron Transport Chain: The blockage of electron flow at the Qo site halts the entire process of mitochondrial respiration.

-

Inhibition of ATP Synthesis: The electron transport chain is directly coupled to the generation of a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By inhibiting electron transport, this compound effectively shuts down the primary source of cellular energy.

-

Increased Production of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and nucleic acids.

The ultimate consequence of these actions is the cessation of vital cellular processes that are dependent on a steady supply of ATP, such as growth, development, and sporulation, ultimately leading to the death of the oomycete.

Signaling Pathway of this compound Action

The mechanism of this compound can be visualized as a direct interruption of a critical metabolic pathway.

Quantitative Efficacy Data

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the pathogen's growth in vitro. Lower EC50 values indicate higher fungicidal activity. The following table summarizes available EC50 values for this compound against key oomycete and other fungal pathogens.

| Pathogen Species | Fungicide | EC50 (µg/mL) | Reference |

| Phytophthora infestans (Genotype 6_A1) | Mandipropamid | 0.1 - 1.0 (range) | |

| Phytophthora infestans (Genotype 37_A2) | Mandipropamid | 0.1 - 1.0 (range) | |

| Phytophthora infestans (Genotype 36_A2) | Mandipropamid | 0.1 - 1.0 (range) | |

| Botrytis cinerea (Wild Type) | This compound | < 0.3 | |

| Botrytis cinerea (G143A mutant) | This compound | > 100 | |

| Pythium aphanidermatum | This compound | Effective control | |

| Pythium ultimum | This compound | Effective control |

Note: Efficacy can vary depending on the specific isolate, environmental conditions, and the presence of resistance.

Experimental Protocols

Accurate assessment of this compound's mechanism of action and efficacy relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments.

Fungicide Sensitivity Testing (Amended Agar Medium Assay)

This is a standard method to determine the in vitro efficacy of a fungicide against mycelial growth.

Materials:

-

Pure culture of the target oomycete.

-

Appropriate culture medium (e.g., V8 juice agar, potato dextrose agar).

-

This compound stock solution (e.g., in dimethyl sulfoxide, DMSO).

-

Sterile petri dishes.

-

Sterile cork borer or scalpel.

-

Incubator.

Procedure:

-

Prepare the culture medium according to the manufacturer's instructions and autoclave.

-

Cool the medium to approximately 50-55°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. A solvent control (e.g., DMSO alone) must be included.

-

Pour the amended agar into sterile petri dishes and allow them to solidify.

-

From the growing edge of an actively growing oomycete culture, take a mycelial plug using a sterile cork borer or scalpel.

-

Place the mycelial plug in the center of each fungicide-amended and control plate.

-

Incubate the plates at the optimal temperature for the growth of the target oomycete.

-

Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Isolation of Oomycete Mitochondria (Adaptable Protocol)

This protocol is a general guideline for isolating mitochondria from oomycete mycelia, which can be adapted from protocols for other filamentous fungi and yeasts.

Materials:

-

Freshly harvested oomycete mycelia.

-

Mitochondrial isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% bovine serum albumin).

-

Lytic enzymes (e.g., Glucanex, Zymolyase).

-

Dounce homogenizer or similar mechanical disruption device.

-

Centrifuge capable of reaching at least 12,000 x g.

-

Protease inhibitors.

Procedure:

-

Harvest fresh mycelia by filtration and wash with distilled water.

-

Pre-treat the mycelia with a reducing agent (e.g., dithiothreitol) to aid in cell wall digestion.

-

Digest the cell walls using a mixture of lytic enzymes in an osmotic buffer.

-

Gently disrupt the resulting protoplasts using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of storage buffer.

-

Determine the protein concentration of the mitochondrial suspension.

Cytochrome bc1 Complex (Complex III) Activity Assay (Adaptable Protocol)

This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

-

Isolated oomycete mitochondria.

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4, 1 mM EDTA).

-

Substrate: Ubiquinol (e.g., decylubiquinol, prepared by reducing ubiquinone).

-

Cytochrome c (from horse or bovine heart).

-

This compound and other inhibitors (e.g., antimycin A as a positive control for Complex III inhibition).

-

Spectrophotometer.

Procedure:

-

In a cuvette, add the assay buffer and cytochrome c.

-

Add a small amount of the isolated mitochondrial suspension.

-

To measure the baseline activity, add the ubiquinol substrate and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

To determine the inhibitory effect of this compound, pre-incubate the mitochondria with various concentrations of the fungicide before adding the substrate.

-

Calculate the rate of cytochrome c reduction for each concentration and determine the IC50 value for this compound.

Measurement of Oxygen Consumption

Oxygen consumption can be measured using an oxygen electrode (e.g., a Clark-type electrode) or a fluorescence-based oxygen sensor.

Materials:

-

Intact oomycete mycelia or isolated mitochondria.

-

Respiration buffer.

-

Oxygen electrode or sensor system.

-

Substrates for respiration (e.g., glucose for whole cells, succinate or NADH for isolated mitochondria).

-

This compound.

Procedure:

-

Calibrate the oxygen electrode or sensor.

-

Add the oomycete mycelia or isolated mitochondria to the respiration chamber containing the respiration buffer.

-

Add the respiratory substrate to initiate oxygen consumption and record the baseline rate.

-

Add this compound at various concentrations and continue to record the oxygen consumption rate.

-

The inhibition of oxygen consumption will be indicative of the effect of this compound on mitochondrial respiration.

ATP Synthesis Assay

The effect of this compound on ATP synthesis can be measured using a bioluminescence-based assay that utilizes the luciferin-luciferase reaction.

Materials:

-

Oomycete mycelia.

-

ATP assay kit (containing luciferase and luciferin).

-

Luminometer.

-

This compound.

Procedure:

-

Grow the oomycete in liquid culture.

-

Expose the mycelia to various concentrations of this compound for a defined period.

-

Lyse the cells to release the intracellular ATP.

-

Add the luciferase-luciferin reagent to the cell lysate.

-

Measure the light output using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.

-

A decrease in luminescence in this compound-treated samples compared to the control indicates an inhibition of ATP synthesis.

Resistance to this compound

The development of resistance to QoI fungicides, including this compound, is a significant concern in agriculture. The primary mechanism of resistance is a target-site mutation in the cytochrome b gene (cytb). The most common mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at position 143 (G143A). This amino acid change alters the binding site of QoI fungicides, reducing their affinity for the target and rendering them less effective. Monitoring for the presence of the G143A mutation in oomycete populations is crucial for effective resistance management strategies.

Conclusion

This compound's mechanism of action on oomycetes is a well-defined process centered on the inhibition of the cytochrome bc1 complex at the Qo site. This targeted disruption of mitochondrial respiration leads to a rapid depletion of cellular energy and ultimately, the death of the pathogen. The in-depth understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is fundamental for researchers and professionals working to develop and implement sustainable strategies for the control of oomycete diseases. Continued research into the nuances of this compound's interactions with the oomycete cytochrome bc1 complex and the dynamics of resistance development will be vital for prolonging the efficacy of this important class of fungicides.

References

Fenamidone: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone is a fungicide belonging to the imidazolinone chemical class. It is effective against a range of Oomycete fungal pathogens, which cause diseases such as downy mildew and late blight in various crops. Its mode of action as a Quinone outside Inhibitor (QoI) makes it a valuable tool in disease management strategies, particularly in managing resistance to other fungicide classes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, fungicidal mechanism, metabolic pathways, and toxicological profile of this compound, with a focus on the experimental methodologies used to elucidate these characteristics.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule, with the (S)-enantiomer being the biologically active form.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (5S)-3-Anilino-5-methyl-2-(methylsulfanyl)-5-phenyl-3,5-dihydro-4H-imidazol-4-one[1][2][3][4] |

| CAS Number | 161326-34-7[1] |

| Molecular Formula | C₁₇H₁₇N₃OS |

| Molecular Weight | 311.40 g/mol |

| Chemical Structure |  |

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) |

| Physical State | White woolly powder | Ambient |

| Melting Point | 136-138 °C | - |

| Vapor Pressure | 3.4 x 10⁻⁴ mPa | 25 |

| Water Solubility | 7.8 mg/L | 20 |

| Octanol-Water Partition Coefficient (log P) | 2.8 | 20 |

| Hydrolysis DT₅₀ (pH 4) | 41.7 days | - |

| Hydrolysis DT₅₀ (pH 7) | 411 days | - |

| Hydrolysis DT₅₀ (pH 9) | 27.6 days | - |

| Phototransformation DT₅₀ (in water) | 5 days | - |

Experimental Protocols for Physicochemical Properties

The determination of physicochemical properties for regulatory purposes generally follows standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

-

Melting Point (OECD Guideline 102): The melting point is determined by methods such as the capillary method, where a small amount of the substance is heated in a capillary tube and the temperature range over which it melts is observed.

-

Vapor Pressure (OECD Guideline 104): The vapor pressure can be determined using methods like the vapor pressure balance, gas saturation method, or effusion method.

-

Water Solubility (OECD Guideline 105): The column elution method or the flask method is typically used to determine the water solubility of a substance.

-

Octanol-Water Partition Coefficient (OECD Guideline 107 & 117): The shake-flask method or HPLC method is used to determine the log P value, which indicates the lipophilicity of the compound.

-

Hydrolysis as a Function of pH (OECD Guideline 111): The stability of this compound in water at different pH values (typically 4, 7, and 9) is assessed over time. Samples are analyzed at various time points to determine the rate of degradation.

-

Phototransformation on Water (OECD Guideline 316): The degradation of this compound in sterile aqueous solutions under artificial light that simulates natural sunlight is studied to determine its photolytic stability.

Fungicidal Mechanism of Action

This compound is a Quinone outside Inhibitor (QoI) fungicide. Its primary target is the cytochrome bc₁ complex (Complex III) of the mitochondrial respiratory chain.

By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain inhibits the production of ATP, the primary energy currency of the cell, ultimately leading to the death of the fungal pathogen.

Experimental Protocols for Mechanism of Action Studies

-

Mitochondrial Respiration Assays: The effect of this compound on mitochondrial respiration is a key experiment to confirm its mode of action.

-

Objective: To measure the oxygen consumption rate (OCR) of isolated mitochondria or whole cells in the presence of this compound.

-

Methodology (based on Seahorse XF Analyzer):

-

Cell Culture: Fungal cells or relevant model organisms (e.g., Saccharomyces cerevisiae, HepG2 cells) are cultured in appropriate media.

-

Assay Plate Preparation: Cells are seeded into a Seahorse XF microplate.

-

Inhibitor Injection: A solution of this compound is injected into the wells.

-

OCR Measurement: The Seahorse XF Analyzer measures the OCR in real-time. A decrease in OCR after the addition of this compound indicates inhibition of mitochondrial respiration.

-

Controls: Positive controls (e.g., known Complex III inhibitors like antimycin A) and negative controls (vehicle only) are included.

-

-

-

Enzyme Assays: To pinpoint the specific site of inhibition, assays using isolated cytochrome bc₁ complex can be performed.

-

Objective: To measure the activity of the cytochrome bc₁ complex in the presence of this compound.

-

Methodology: The activity of the isolated enzyme is measured by monitoring the reduction of cytochrome c spectrophotometrically. The inhibitory effect of this compound is determined by comparing the enzyme activity with and without the compound.

-

-

Molecular Docking and Mutagenesis Studies: To understand the binding interaction at the molecular level and the basis of resistance.

-

Objective: To model the binding of this compound to the Qo site of cytochrome b and to identify amino acid residues critical for its binding.

-

Methodology:

-

Homology Modeling: A 3D model of the fungal cytochrome b is created.

-

Molecular Docking: this compound is docked into the Qo site of the modeled protein to predict its binding pose.

-

Site-Directed Mutagenesis: Specific amino acid residues in the Qo site (e.g., at position 143) are mutated.

-

Fungicide Sensitivity Assays: The sensitivity of the mutated fungal strains to this compound is compared to that of the wild-type strain to confirm the role of the mutated residue in fungicide binding and resistance.

-

-

Metabolism

The metabolic fate of this compound has been studied in various organisms, including plants, animals, and in the environment (soil and water).

Plant Metabolism

In plants, this compound is metabolized to a limited extent. The primary metabolite identified is RPA 405862, which is formed through the hydrolysis of the thio-methyl group.

Animal Metabolism

In mammals, this compound is more extensively metabolized. The metabolic pathways involve a combination of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The majority of the administered dose is excreted.

Environmental Fate: Soil and Water Metabolism

In soil and water, this compound degrades through microbial action and hydrolysis. The rate of degradation is influenced by factors such as pH, temperature, and microbial activity. Several degradation products have been identified in soil and water.

Experimental Protocols for Metabolism Studies

-

Radiolabeling: To trace the fate of the molecule, this compound is typically labeled with ¹⁴C.

-

Plant Metabolism (based on OECD Guideline 501):

-

Application: ¹⁴C-fenamidone is applied to plants grown under controlled conditions.

-

Sample Collection: Plant materials (leaves, stems, fruits, roots) are harvested at various intervals.

-

Extraction: Residues are extracted using appropriate solvents.

-

Analysis: The total radioactive residue is quantified by Liquid Scintillation Counting (LSC). Metabolites are separated by High-Performance Liquid Chromatography (HPLC) and identified by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Animal Metabolism (based on OECD Guidelines 417):

-

Dosing: ¹⁴C-fenamidone is administered to laboratory animals (e.g., rats), typically via oral gavage.

-

Sample Collection: Urine, feces, and expired air are collected over a period of time. Tissues are collected at the end of the study.

-

Analysis: Similar to plant metabolism studies, radioactivity is quantified, and metabolites are identified.

-

-

Soil Metabolism (based on OECD Guideline 307):

-

Incubation: ¹⁴C-fenamidone is applied to different soil types and incubated under controlled aerobic or anaerobic conditions.

-

Sampling: Soil samples are taken at various time points.

-

Extraction and Analysis: Residues are extracted and analyzed to determine the rate of degradation (DT₅₀) and identify the major metabolites.

-

-

Water-Sediment Metabolism (based on OECD Guideline 308):

-

Incubation: ¹⁴C-fenamidone is added to a water-sediment system.

-

Sampling and Analysis: The distribution and degradation of this compound in both the water and sediment phases are monitored over time.

-

Toxicological Profile

The toxicological profile of this compound has been evaluated through a comprehensive set of studies to assess its potential risk to human health and the environment.

Table 3: Summary of Toxicological Endpoints for this compound

| Study Type | Species | Endpoint | Value (mg/kg bw/day) |

| Acute Oral Toxicity | Rat | LD₅₀ | > 2000 |

| Acute Dermal Toxicity | Rat | LD₅₀ | > 2000 |

| Acute Inhalation Toxicity | Rat | LC₅₀ | > 2.1 mg/L |

| 90-Day Oral Toxicity | Rat | NOAEL | 30 |

| Chronic Toxicity/Carcinogenicity | Rat | NOAEL | 2.83 |

| Developmental Toxicity | Rat | NOAEL | > 100 |

| Reproductive Toxicity | Rat | NOAEL | 5.45 |

| Acute Neurotoxicity | Rat | NOAEL | 125 |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

This compound has low acute toxicity via oral, dermal, and inhalation routes. It is not considered to be a skin irritant or sensitizer but can be a moderate eye irritant. The primary target organs in subchronic and chronic studies are the liver and, in rats, the thyroid. This compound is not considered to be carcinogenic or mutagenic.

Experimental Protocols for Toxicity Studies

Toxicology studies are conducted according to internationally recognized guidelines to ensure data quality and comparability.

-

Acute Toxicity Studies (based on OECD Guidelines 420, 402, 403):

-

Oral (LD₅₀): A single high dose of this compound is administered to rats by gavage. Animals are observed for mortality and clinical signs of toxicity for 14 days.

-

Dermal (LD₅₀): this compound is applied to the shaved skin of rats or rabbits for 24 hours. Observations for toxicity are made for 14 days.

-

Inhalation (LC₅₀): Rats are exposed to an aerosol of this compound for 4 hours. Mortality and signs of toxicity are recorded.

-

-

Repeated Dose Toxicity Studies (based on OECD Guidelines 407, 408, 452):

-

Subchronic (28-day or 90-day): this compound is administered daily to rodents at three or more dose levels. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are evaluated.

-

Chronic (1-year or 2-year): Similar to subchronic studies but for a longer duration to assess long-term toxicity and carcinogenicity.

-

-

Developmental and Reproductive Toxicity Studies (based on OECD Guidelines 414, 416): These studies evaluate the potential of this compound to cause adverse effects on developing fetuses and on the reproductive capabilities of adults and their offspring.

-

Neurotoxicity Studies (based on OECD Guidelines 424, 426): These studies assess the potential for this compound to cause adverse effects on the nervous system.

Environmental Fate and Ecotoxicology

The environmental fate of this compound is characterized by its persistence and mobility in different environmental compartments.

Table 4: Summary of Ecotoxicological Data for this compound

| Organism | Test Type | Endpoint | Value |

| Bobwhite Quail | Acute Oral | LD₅₀ | > 2000 mg/kg |

| Rainbow Trout | 96-hour Acute | LC₅₀ | 0.74 mg/L |

| Daphnia magna | 48-hour Acute | EC₅₀ | 0.27 mg/L |

| Algae | 72-hour Growth Inhibition | EC₅₀ | 3.84 mg/L |

| Earthworm | 14-day Acute | LC₅₀ | 25 mg/kg soil |

| Honeybee | 48-hour Acute Contact | LD₅₀ | > 100 µ g/bee |

This compound is moderately to highly toxic to aquatic organisms. It has a low potential for bioaccumulation.

Experimental Protocols for Environmental Fate and Ecotoxicology Studies

-

Soil Dissipation (based on OECD Guideline 307 and field studies): Laboratory and field studies are conducted to determine the rate of this compound degradation in soil under various conditions.

-

Water-Sediment Transformation (based on OECD Guideline 308): The degradation and partitioning of this compound in aquatic systems are investigated.

-

Bioaccumulation in Fish (based on OECD Guideline 305): The potential for this compound to accumulate in fish is assessed by exposing them to the chemical in water or through their diet.

-

Toxicity to Non-Target Organisms (various OECD guidelines): Standardized tests are used to determine the toxicity of this compound to a range of non-target organisms, including birds, fish, aquatic invertebrates, algae, earthworms, and bees.

Conclusion

This compound is a well-characterized fungicide with a specific mode of action targeting mitochondrial respiration in fungi. Its physicochemical properties, metabolic fate, and toxicological profile have been extensively studied using standardized experimental protocols. This in-depth technical guide provides a comprehensive overview of the key scientific data on this compound, which is essential for researchers, scientists, and drug development professionals working in the fields of agriculture, environmental science, and toxicology. The provided information on experimental methodologies serves as a valuable reference for designing and interpreting studies related to this and other similar active ingredients.

References

- 1. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 2. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 3. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 4. Short-term toxicity – 21 or 28-day dermal | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Fenamidone: A Technical Guide to its Spectrum of Activity Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone is a fungicide belonging to the imidazolinone chemical class, developed in the late 1990s.[1] It is a potent inhibitor of mitochondrial respiration in fungi, providing effective control against a range of plant pathogens, particularly those in the class Oomycetes.[2][3] This technical guide provides an in-depth overview of this compound's spectrum of activity, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain, a critical process for ATP synthesis in fungal cells.[1][4] Specifically, this compound is classified as a Quinone outside Inhibitor (QoI) and belongs to the Fungicide Resistance Action Committee (FRAC) Group 11. It binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition halts the production of ATP, leading to a cessation of cellular energy supply and ultimately, fungal death. This compound exhibits both preventative and curative activity and possesses local systemic properties, allowing it to move within plant tissues to a limited extent.

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound.

Spectrum of Activity

This compound is highly effective against Oomycete pathogens. Its activity has been documented against various species of Phytophthora, Plasmopara, Pythium, and downy mildews.

Quantitative Efficacy Data

The efficacy of this compound, often measured as the half-maximal effective concentration (EC50), is summarized in the table below. Lower EC50 values indicate higher fungicidal activity. It is important to note that some studies evaluate this compound in combination with other fungicides.

| Pathogen | Disease | Crop(s) | EC50 (µg/mL) | Remarks |

| Phytophthora cactorum | Root and stem rot | Strawberry, Viola | >100 | Low in vitro efficacy on mycelial growth in some studies. However, preventative drench applications of this compound + fosetyl offered good protection. |

| Phytophthora infestans | Late Blight | Potato, Tomato | Not specified | This compound in combination with mancozeb or propamocarb hydrochloride has shown high efficacy in controlling late blight. |

| Phytophthora nicotianae | Black Shank | Tobacco | Not specified | This compound + mancozeb showed 100% mycelial inhibition at 0.1% concentration. |

| Phytophthora palmivora | Fruit Rot | Papaya | Not specified | This compound + mancozeb showed 100% mycelial inhibition at concentrations of 0.5%, 1.0%, and 1.25%. |

| Plasmopara viticola | Downy Mildew | Grapevine | Not specified | This compound in combination with mancozeb showed high inhibition of sporangial germination. |

| Peronospora belbahrii | Downy Mildew | Basil | Not specified | Included in effective fungicide rotation programs for basil downy mildew management. |

| Pythium aphanidermatum | Damping-off | Various | Not specified | Recommended for label inclusion based on efficacy trials. |

| Pythium ultimum | Damping-off | Various | Not specified | Recommended for label inclusion based on efficacy trials. |

Experimental Protocols

The evaluation of this compound's efficacy typically involves in vitro and in vivo assays. Standardized protocols are crucial for reproducible and comparable results.

In Vitro Fungicide Sensitivity Assay (Amended Agar Method)

This method is a standard for determining the EC50 of a fungicide against mycelial growth.

-

Pathogen Culture: The target Oomycete is cultured on a suitable agar medium (e.g., V8 juice agar, rye agar) until actively growing.

-

Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Amended Media Preparation: The fungicide stock solution is serially diluted and added to the molten agar medium to achieve a range of final concentrations. A control medium with the solvent alone is also prepared.

-

Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing pathogen culture and placed in the center of the fungicide-amended and control agar plates.

-

Incubation: Plates are incubated in the dark at an optimal temperature for the specific pathogen (e.g., 18-22°C).

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by regression analysis of the log of the fungicide concentration versus the probit of the percentage of growth inhibition.

Caption: A typical experimental workflow for an in vitro fungicide efficacy assay.

Resistance Management

As with other single-site mode of action fungicides, there is a risk of resistance development to this compound. To mitigate this, it is recommended to use this compound in rotation or as a mixture with fungicides that have different modes of action. Adherence to integrated pest management (IPM) practices is also crucial for sustainable disease control.

Conclusion

This compound is a valuable tool in the management of diseases caused by Oomycete pathogens. Its specific mode of action as a QoI fungicide provides effective control of critical diseases such as late blight and downy mildews. Understanding its spectrum of activity, proper application timing, and adherence to resistance management strategies are essential for maximizing its efficacy and longevity in agricultural systems. Further research into its efficacy against a broader range of pathogens and the development of robust monitoring programs for resistance are critical for its continued successful use.

References

The Fungicidal Action of Fenamidone: A Deep Dive into its Core Biological Effects

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenamidone is a potent, systemic fungicide belonging to the quinone outside inhibitor (QoI) class. Its fungicidal activity stems from the targeted disruption of mitochondrial respiration in pathogenic fungi. This technical guide provides an in-depth exploration of the fundamental biological effects of this compound, detailing its mechanism of action at the molecular level, impact on cellular bioenergetics, and the development of resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and innovation in the field of antifungal research.

Introduction

The management of fungal diseases in agriculture and medicine relies heavily on the use of effective fungicides. This compound, a member of the imidazolinone chemical family, has emerged as a significant tool in controlling a broad spectrum of fungal pathogens, particularly Oomycetes such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1] Its efficacy is rooted in a highly specific mode of action that targets a critical juncture in the fungal cell's energy production pathway. Understanding the precise biological effects of this compound is paramount for its optimal use, the management of potential resistance, and the development of novel antifungal agents.

Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary target of this compound is the mitochondrial electron transport chain (ETC), the central hub of cellular respiration and ATP synthesis. Specifically, this compound acts as a quinone outside inhibitor (QoI), binding to the Qo site of cytochrome b, a key subunit of Complex III (also known as the cytochrome bc1 complex).[2][3]

This binding event effectively blocks the transfer of electrons from ubiquinol to cytochrome c1.[2] The interruption of this electron flow has two major consequences for the fungal cell:

-

Inhibition of ATP Synthesis: The electron transport chain is tightly coupled to oxidative phosphorylation, the process by which the energy released from electron transfer is used to generate a proton gradient across the inner mitochondrial membrane. This proton-motive force drives the synthesis of ATP by ATP synthase. By halting electron flow, this compound dissipates this proton gradient, leading to a rapid cessation of ATP production.[2]

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.

The following diagram illustrates the site of action of this compound within the mitochondrial electron transport chain.

Figure 1: Mechanism of Action of this compound in the Fungal Mitochondrial Electron Transport Chain.

Quantitative Data on Fungicidal Activity

The efficacy of this compound against various fungal pathogens is typically quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC50). These values can vary depending on the fungal species, isolate, and the specific experimental conditions.

| Fungal Species | Common Disease | EC50 (mg/L) | Reference |

| Peronospora sparsa | Rose Downy Mildew | 0.51 | |

| Phytophthora infestans | Potato Late Blight | 0.02 - 2.98 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound on fungi.

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of this compound against a specific fungus.

Workflow Diagram:

References

Fenamidone: A Comprehensive Technical Review of its Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone, a fungicide belonging to the imidazolinone chemical class, is utilized for the control of Oomycete diseases across a variety of agricultural crops. Understanding its environmental fate is crucial for assessing its potential ecological impact and for the development of environmentally sound agricultural practices. This technical guide provides a detailed overview of the current scientific knowledge regarding the hydrolysis, photolysis, biodegradation, mobility, and bioaccumulation of this compound in the environment. The information presented is compiled from various scientific sources and regulatory documents, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is essential for interpreting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇N₃OS | [1] |

| Molecular Weight | 311.4 g/mol | [1] |

| Water Solubility | 7.8 mg/L (20 °C) | [2] |

| Vapor Pressure | 3.4 x 10⁻⁷ Pa (25 °C) | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.8 (20 °C) | [3] |

Environmental Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism. The primary degradation pathways involve transformations of the imidazolinone ring and the phenyl groups.

Signaling Pathway of this compound Degradation

Abiotic Degradation

Hydrolysis

This compound is stable to hydrolysis at neutral pH but undergoes hydrolysis under acidic and alkaline conditions.

Table 1: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (DT₅₀) in days | Major Degradation Products |

| 4 | 25 | 41.7 | RPA 410193 |

| 5 | 25 | 222 (stable) | - |

| 7 | 25 | 411 (stable) | - |

| 9 | 25 | 27.6 | RPA 413350 & RPA 412708 |

Experimental Protocol: Hydrolysis (Following OECD Guideline 111)

-

Test System: Sterile aqueous buffer solutions at pH 4, 5, 7, and 9.

-

Test Substance: ¹⁴C-labeled this compound.

-

Temperature: Maintained at a constant temperature, typically 25 °C, in the dark.

-

Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50 °C) to estimate the rate of hydrolysis. For the main study, the test substance is added to the buffer solutions. Samples are taken at various time intervals and analyzed for the parent compound and degradation products using methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Data Analysis: The degradation rate constant and half-life are calculated assuming first-order kinetics.

Photolysis

This compound is susceptible to degradation by sunlight in aqueous environments.

Table 2: Aqueous Photolysis of this compound

| Medium | Light Source | Half-life (DT₅₀) | Major Degradation Products |

| Sterile aqueous buffer | Xenon arc lamp (simulating natural sunlight) | 5 - 6 days | RPA 412708, RPA 410193 |

Experimental Protocol: Aqueous Photolysis (Following OECD Guideline 316)

-

Test System: Sterile, buffered aqueous solution (e.g., pH 7).

-

Test Substance: ¹⁴C-labeled this compound.

-

Light Source: A light source that simulates natural sunlight, such as a filtered xenon arc lamp, with a defined spectrum and intensity.

-

Temperature: Maintained at a constant temperature.

-

Procedure: The test solution is irradiated, and samples are collected at various time intervals. Dark control samples are maintained under the same conditions but shielded from light to differentiate between photolytic and other degradation processes. Analysis is typically performed by HPLC with radiometric detection.

-

Data Analysis: The photodegradation quantum yield and half-life under specific environmental conditions are calculated.

Biotic Degradation

Aerobic Soil Metabolism

This compound degrades relatively quickly in aerobic soils, primarily through microbial activity.

Table 3: Aerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | Half-life (DT₅₀) in days | Major Metabolite |

| Various | 20 | 5 - 8 | RPA 412636 |

Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

-

Test System: Fresh soil samples with intact microbial populations, characterized by texture, organic carbon content, pH, and microbial biomass.

-

Test Substance: ¹⁴C-labeled this compound applied at a rate equivalent to the maximum recommended field application rate.

-

Incubation: Soils are maintained at a constant temperature (e.g., 20 °C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark. Aerobic conditions are maintained by a continuous flow of air.

-

Procedure: Soil samples are collected at various time intervals and extracted. The extracts are analyzed for the parent compound and metabolites. Evolved ¹⁴CO₂ is trapped to assess mineralization. Non-extractable residues are also quantified.

-

Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are modeled to determine their respective half-lives.

Anaerobic Soil and Aquatic Metabolism

This compound is significantly more persistent under anaerobic conditions.

Table 4: Anaerobic Metabolism of this compound

| System | Half-life (DT₅₀) in days |

| Anaerobic Sediment | > 1000 |

Experimental Protocol: Anaerobic Soil/Aquatic Metabolism (Following OECD Guideline 307/308)

-

Test System: For soil, the soil is flooded and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. For aquatic systems, a water-sediment system is used and purged to remove oxygen.

-

Test Substance: ¹⁴C-labeled this compound.

-

Incubation: The systems are incubated in the dark at a constant temperature.

-

Procedure: Samples of soil/sediment and water are collected over time and analyzed for the parent compound and degradation products.

-

Data Analysis: The degradation half-life is calculated.

Mobility in Soil

The mobility of this compound in soil is influenced by its adsorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this mobility.

Table 5: Soil Adsorption of this compound

| Parameter | Value | Interpretation |

| Kₒc | 388 mL/g (average) | Moderately mobile |

Experimental Protocol: Adsorption/Desorption (Following OECD Guideline 106 - Batch Equilibrium Method)

-

Test System: Several soil types with varying organic carbon content, clay content, and pH are used.

-

Test Substance: ¹⁴C-labeled this compound in a 0.01 M CaCl₂ solution.

-

Procedure:

-

Adsorption: Soil samples are equilibrated with solutions of the test substance at different concentrations. After equilibration, the phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.

-

Desorption: After the adsorption phase, the supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the system is re-equilibrated to determine the amount of desorbed substance.

-

-

Data Analysis: The adsorption and desorption data are fitted to the Freundlich equation to determine the K_f and 1/n values. The K_oc is then calculated by normalizing the K_f for the organic carbon content of the soil.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (Log Kₒw). A Log Kₒw greater than 3 suggests a potential for bioaccumulation, triggering further testing. While this compound's Log Kₒw is 2.8, some sources indicate it is unlikely to bioaccumulate in fish. Definitive studies providing a Bioconcentration Factor (BCF) are required for a conclusive assessment.

Experimental Protocol: Bioaccumulation in Fish (Following OECD Guideline 305)

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

-

Test System: A flow-through system where fish are exposed to a constant concentration of the test substance in water.

-

Test Substance: ¹⁴C-labeled this compound.

-

Procedure: The study consists of two phases:

-

Uptake Phase: Fish are exposed to the test substance for a defined period (e.g., 28 days). Water and fish tissue samples are taken at intervals to measure the concentration of the substance.

-

Depuration Phase: The fish are transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured over time.

-

-

Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water.

Summary of Environmental Fate Parameters

Table 6: Summary of this compound Environmental Fate Data

| Process | Key Parameter | Value | Conditions |

| Hydrolysis | DT₅₀ | 41.7 days | pH 4, 25 °C |

| DT₅₀ | 411 days (stable) | pH 7, 25 °C | |

| DT₅₀ | 27.6 days | pH 9, 25 °C | |

| Aqueous Photolysis | DT₅₀ | 5 - 6 days | Simulated sunlight |

| Aerobic Soil Metabolism | DT₅₀ | 5 - 8 days | 20 °C |

| Anaerobic Aquatic Metabolism | DT₅₀ | > 1000 days | Anaerobic sediment |

| Soil Adsorption | Kₒc | 388 mL/g | Average value |

| Bioaccumulation | Log Kₒw | 2.8 | 20 °C |

Conclusion

This compound exhibits variable persistence in the environment, largely dependent on the specific environmental compartment and conditions. It is relatively non-persistent in aerobic soils due to microbial degradation. In aquatic environments, photolysis is a significant degradation pathway in the presence of sunlight. However, under anaerobic conditions, such as in sediments, this compound is highly persistent. Its moderate mobility in soil suggests a potential for leaching, although this will be influenced by soil type and environmental conditions. While its Log Kₒw is below the typical threshold for high bioaccumulation concern, a definitive Bioconcentration Factor from experimental studies would provide a more conclusive assessment of its bioaccumulation potential. This technical guide summarizes the key data and methodologies for understanding the environmental fate of this compound, providing a valuable resource for researchers and professionals in the field.

References

fenamidone CAS number and molecular formula for research

CAS Number: 161326-34-7[1]

Molecular Formula: C₁₇H₁₇N₃OS[1]

This technical guide provides an in-depth overview of fenamidone, a fungicide belonging to the imidazolinone chemical class. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, experimental protocols, and key data points.

Core Physicochemical and Fungicidal Data

The following table summarizes key quantitative data for this compound, providing a quick reference for its chemical properties and efficacy against a key oomycete pathogen.

| Parameter | Value | Reference |

| CAS Number | 161326-34-7 | [1] |

| Molecular Formula | C₁₇H₁₇N₃OS | [1] |

| Molar Mass | 311.40 g/mol | |

| Melting Point | 137 °C | |

| EC₅₀ against Phytophthora infestans | Statistically higher than 6_A1 genotype, but in line with previous sensitivity testing. | [2] |

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc₁ complex. It is classified as a Quinone outside Inhibitor (QoI), binding to the Qo site of cytochrome b. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in the generation of the proton gradient across the inner mitochondrial membrane.

The disruption of the ETC leads to two major downstream cellular effects:

-

Inhibition of ATP Synthesis: The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane, dissipating the membrane potential and thereby inhibiting the production of ATP by ATP synthase. This energy deficit severely impacts essential cellular processes.

-

Increased Production of Reactive Oxygen Species (ROS): The interruption of the electron flow at Complex III can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress and damage to cellular components.

Caption: this compound inhibits Complex III of the mitochondrial ETC.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Fungicide Efficacy Assay against Oomycetes

This protocol is adapted from established methods for testing the sensitivity of oomycetes to fungicides using a mycelial growth inhibition assay.

a. Materials:

-

Oomycete culture (e.g., Phytophthora infestans)

-

Appropriate culture medium (e.g., Rye A agar)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

b. Procedure:

-

Prepare the culture medium and autoclave. Allow it to cool to 45-50°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

-

Pour the amended and control agar into sterile petri dishes and allow them to solidify.

-

Using a sterile cork borer, take mycelial plugs from the actively growing edge of a fresh oomycete culture.

-

Place one mycelial plug in the center of each petri dish.

-

Incubate the plates at the optimal temperature for the specific oomycete in the dark.

-

Measure the colony diameter at regular intervals until the mycelium on the control plate reaches the edge of the dish.

-

Calculate the percentage of growth inhibition for each this compound concentration compared to the control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Caption: Workflow for in vitro fungicide efficacy testing.

Mitochondrial Complex III Activity Assay

This protocol outlines a spectrophotometric method to measure the activity of Complex III and its inhibition by this compound.

a. Materials:

-

Isolated mitochondria from the target organism

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

-

Cytochrome c (from bovine heart)

-

Decylubiquinol (as substrate)

-

This compound stock solution (in DMSO)

-

Spectrophotometer

b. Procedure:

-

Prepare a reaction mixture containing Assay Buffer and cytochrome c.

-

Add a known amount of the isolated mitochondrial suspension to the reaction mixture in a cuvette.

-

To test for inhibition, add varying concentrations of this compound to the reaction mixture and pre-incubate for a few minutes.

-

Initiate the reaction by adding the substrate, decylubiquinol.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

The rate of cytochrome c reduction is proportional to the activity of mitochondrial Complex III.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Caption: Workflow for Mitochondrial Complex III Activity Assay.

Downstream Cellular Effects of Complex III Inhibition

The inhibition of mitochondrial Complex III by this compound initiates a cascade of downstream cellular events that contribute to its fungicidal activity. A logical representation of these events is depicted below.

Caption: Downstream effects of this compound-induced Complex III inhibition.

References

An In-depth Technical Guide to the Initial Safety and Handling of Fenamidone in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for the use of fenamidone in a laboratory environment. It is intended to supplement, not replace, institutional safety procedures and the information contained within the specific Safety Data Sheet (SDS) provided by the manufacturer.

Hazard Identification and Classification

This compound is an imidazole fungicide that functions as a mitochondrial respiration inhibitor.[1][2] While it has low acute oral and dermal toxicity in animal studies, it presents specific hazards that necessitate careful handling in a laboratory setting.[2][3] The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.[4]

Key hazards include:

-

Eye Irritation: this compound is classified as a mild to moderate eye irritant.

-

Inhalation: Inhalation of this compound dust or aerosols can be harmful and may cause respiratory tract irritation.

-

Aquatic Toxicity: this compound is very toxic to aquatic life, with long-lasting effects. All releases to the environment must be avoided.

Chemical and Physical Properties

Understanding the physical properties of this compound is crucial for safe handling and storage. This compound is a white, woolly powder with low water solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₇N₃OS | |

| Molecular Weight | 311.4 g/mol | |

| Appearance | White woolly powder | |

| Melting Point | 137 °C | |

| Water Solubility | 7.8 mg/L (at 20 °C) | |

| logP (octanol/water) | 2.8 (at 20 °C) | |

| Vapor Pressure | 3.4 x 10⁻⁴ mPa (at 25 °C) | |

| Density | 1.285 g/cm³ |

Toxicological Data

The following table summarizes key toxicological data from animal studies. These values are essential for risk assessment in the laboratory.

| Metric | Value | Species | Source(s) |

| Acute Oral LD₅₀ | >5000 mg/kg (male), 2028 mg/kg (female) | Rat | |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | |

| Acute Inhalation LC₅₀ | 2.1 mg/L (4 h) | Rat | |

| Skin Irritation | Non-irritating to slightly irritating | Rabbit | |

| Eye Irritation | Mild to moderate irritant | Rabbit | |

| Carcinogenicity | Classified as "not likely" to be a human carcinogen | Rat, Mouse |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe working environment.

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

| Body Part | Equipment | Specification & Rationale | Source(s) |

| Eyes / Face | Safety Goggles or Face Shield | Must be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes. | |

| Hands | Chemical-Resistant Gloves | Use unlined, chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Inspect for tears before use. | |

| Body | Laboratory Coat / Coveralls | Wear a long-sleeved lab coat. For tasks with a higher risk of splashing or dust generation, chemical-resistant coveralls are recommended. | |

| Respiratory | NIOSH-approved Respirator | All handling of this compound powder should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent dust formation. If ventilation is inadequate or dust is present, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

-

Handling: All procedures should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk. Avoid the formation of dust and aerosols. Use non-sparking tools.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed.

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as it is toxic to aquatic life.

-

Protect: Wear all required PPE, including respiratory protection.

-

Clean-up: For solid spills, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled, and closed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

-

Dispose: Dispose of contaminated materials as hazardous waste in accordance with institutional, local, and national regulations.

Visualized Workflows and Pathways

The following diagrams illustrate critical safety workflows for handling this compound in the laboratory.

Caption: Workflow for the safe handling of this compound from preparation to storage.

Caption: Emergency response workflow for a this compound spill in a laboratory.

References

Methodological & Application

Protocol for Fenamidone Application in Potato Late Blight Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Late blight, caused by the oomycete pathogen Phytophthora infestans, remains one of the most devastating diseases of potato (Solanum tuberosum L.) worldwide, capable of causing rapid and widespread crop failure if not effectively managed. Chemical control is a cornerstone of integrated pest management strategies for late blight, and Quinone outside Inhibitor (QoI) fungicides are a critical class of compounds used for this purpose.

Fenamidone is a potent QoI fungicide belonging to the imidazolinone chemical group. It provides excellent protective and curative activity against oomycete pathogens. This document provides detailed application notes and protocols for the use of this compound in laboratory, greenhouse, and field research settings to evaluate its efficacy and mode of action against P. infestans.

Mode of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in P. infestans.[1] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[2] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in the Q-cycle. The disruption of the electron transport chain effectively halts the production of adenosine triphosphate (ATP), the essential energy currency of the cell, leading to the cessation of vital cellular processes and ultimately, pathogen death.[3] Due to its single-site mode of action, it is recommended to use this compound in combination or rotation with fungicides having different modes of action to mitigate the risk of resistance development.[4]

Quantitative Data Summary

The efficacy of this compound against Phytophthora infestans can be quantified through various metrics, including the half-maximal effective concentration (EC50) from in vitro studies and disease reduction percentages from in vivo and field trials.

In Vitro Efficacy of this compound

| Parameter | Pathogen Isolate(s) | EC50 Value (mg/L) | Reference(s) |

| Mycelial Growth Inhibition | Various Colombian isolates | 1.83 (average) | [5] |

| Mycelial Growth Inhibition | Various Colombian isolates | 0.14 - 3.51 (range) |

Field Efficacy of this compound Formulations

| Formulation | Application Rate | Disease Severity Reduction (%) | Yield Increase (t/ha) | Reference(s) |

| This compound 10% + Mancozeb 50% WG | 4.0 g/L | Not specified, but highly effective | 15.13 (vs. 7.80 in control) | |

| This compound + Mancozeb | 0.3% | 83.64 - 84.79 | 25.84 - 26.78 (vs. control) | |

| This compound 10% + Mancozeb 50% | 0.2% | Most effective in trial | Not specified | |

| Sectin (this compound 10% + Mancozeb 50%) | 2 g/L | Resulted in least disease severity (18.67%) | 9.49 kg/plot |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on specific experimental goals, available equipment, and safety guidelines.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the EC50 value of this compound on the mycelial growth of P. infestans.

Workflow:

Materials:

-

Pure culture of P. infestans (actively growing on V8 or Rye B agar)

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) or acetone for stock solution

-

V8 juice agar or Rye B agar medium

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator set to 18-20°C

-

Calipers or ruler

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of this compound in DMSO or acetone.

-

Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to achieve desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

-

Medium Amendment: Prepare V8 or Rye B agar medium and autoclave. Allow it to cool to approximately 45-50°C. Add the appropriate volume of each this compound dilution to the molten agar to reach the final desired concentrations. Also, prepare control plates with the same concentration of the solvent (DMSO or acetone) used for the stock solution and a no-solvent control.

-

Plate Pouring: Pour approximately 20 mL of the amended and control media into sterile 90 mm Petri dishes. Allow the plates to solidify.

-

Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the margin of an actively growing P. infestans culture. Place one plug, mycelium-side down, in the center of each agar plate.

-

Incubation: Seal the plates with parafilm and incubate them in the dark at 18-20°C for 7-10 days, or until the mycelial growth in the control plates has reached the edge of the plate.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) for each plate.

-

Analysis: Calculate the average colony diameter for each concentration. Determine the percent inhibition of mycelial growth relative to the control using the formula:

-

% Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

-

-

EC50 Calculation: Use probit analysis or other suitable statistical software to calculate the EC50 value, which is the concentration of this compound that inhibits mycelial growth by 50%.

In Vitro Zoospore Germination Assay

This protocol assesses the effect of this compound on the germination of P. infestans zoospores.

Materials:

-

P. infestans culture producing sporangia

-

Sterile distilled water (chilled to 4°C)

-

This compound serial dilutions

-

Microscope slides or multi-well plates

-

Hemocytometer

-

Microscope

Procedure:

-

Inoculum Preparation: Flood a 10-14 day old sporulating culture of P. infestans with 5-10 mL of ice-cold sterile distilled water. Gently scrape the surface to release sporangia.

-

Zoospore Release: Incubate the sporangial suspension at 4°C for 1-3 hours to induce zoospore release.

-

Concentration Adjustment: Filter the suspension through cheesecloth to remove mycelial fragments. Adjust the zoospore concentration to approximately 5 x 10^4 zoospores/mL using a hemocytometer.

-

Treatment Application: In the wells of a microtiter plate or on a microscope slide, mix equal volumes (e.g., 50 µL) of the zoospore suspension and the desired this compound concentrations. Include a water control.

-

Incubation: Incubate the plates/slides in a moist chamber at 18-20°C for 24 hours in the dark.

-

Data Collection: Using a microscope, observe at least 100 zoospores per replicate and count the number of germinated and non-germinated zoospores. A zoospore is considered germinated if the germ tube is at least half the length of the zoospore body.

-

Analysis: Calculate the percentage of germination for each treatment and the control. Determine the percent inhibition of germination relative to the control.

Greenhouse Efficacy Trial

This protocol outlines a method for evaluating the protective and curative efficacy of this compound on potato plants in a controlled greenhouse environment.

Workflow:

Materials:

-

Potato plants of a late blight-susceptible cultivar (e.g., Kufri Jyoti, Bintje), 6-8 weeks old.

-

P. infestans isolate for inoculum.

-

This compound formulation and application equipment (e.g., backpack sprayer).

-

Mist chamber or large plastic bags to maintain high humidity.

-

Disease severity rating scale (e.g., Henfling scale).

Procedure:

-

Plant Growth: Grow potato plants in pots to the 6-8 leaf stage in a greenhouse.

-

Inoculum Preparation: Prepare a sporangial or zoospore suspension of P. infestans at a concentration of approximately 5 x 10^4 spores/mL as described in the zoospore germination assay.

-

Fungicide Application:

-

For Protective Activity: Spray plants with the desired concentration of this compound until foliage is thoroughly covered. Allow the foliage to dry completely (approximately 24 hours) before inoculation.

-

For Curative Activity: Inoculate plants first (see step 4) and then apply the this compound spray at a specified time post-inoculation (e.g., 24 or 48 hours).

-

Include untreated control plants that are sprayed with water only.

-

-

Inoculation: Spray the potato foliage with the P. infestans inoculum suspension until runoff.

-

Incubation: Place the inoculated plants in a mist chamber or cover with plastic bags to maintain >90% relative humidity at 18-20°C for 24-48 hours to allow for infection.

-

Greenhouse Maintenance: After the high-humidity incubation period, return the plants to the greenhouse bench.

-

Disease Assessment: 7-10 days after inoculation, assess the percentage of leaf area affected by late blight lesions on each plant. Use a standardized disease rating scale, such as the Henfling scale, for consistent scoring.

-

Data Analysis: Calculate the average disease severity for each treatment. Determine the percentage of disease control for the this compound treatments relative to the untreated control.

Field Efficacy Trial

This protocol provides a framework for conducting field trials to evaluate this compound's performance under natural infection pressure.

Materials:

-

Potato seed tubers of a susceptible variety.

-

Standard field plot equipment.

-

This compound formulation (often a combination product like this compound + mancozeb).

-

Calibrated sprayer (e.g., CO2-powered backpack sprayer).

-

Data collection tools.

Procedure:

-

Experimental Design: Lay out the experiment in a Randomized Complete Block Design (RCBD) with at least three or four replications. Plot sizes should be adequate to minimize spray drift between plots (e.g., 5m x 3m).

-

Planting and Maintenance: Plant potato tubers and follow standard agronomic practices for the region regarding fertilization, irrigation, and insect control.

-

Treatment Application:

-

Timing: Begin fungicide applications prophylactically, just before canopy closure, or at the very first sign of late blight in the trial area or region.

-

Frequency: Apply treatments at regular intervals, typically every 7-10 days, depending on disease pressure and weather conditions.

-

Application: Use a calibrated sprayer to ensure uniform coverage of the foliage.

-

Treatments: Include an untreated control and potentially other standard fungicide treatments for comparison.

-

-

Disease Assessment:

-

Scout plots regularly for the appearance of late blight.

-

Once the disease is present, assess the percentage of foliar blight severity weekly using a 1-9 scale (e.g., Henfling scale).

-